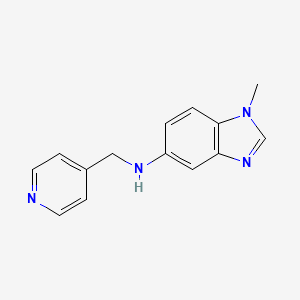
N-(anilinocarbonothioyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-4-ethoxybenzamide, also known as AEBSF, is a commonly used serine protease inhibitor in scientific research. It is a synthetic compound that is widely used in biochemical and physiological studies to understand the functions of serine proteases.
Mecanismo De Acción
N-(anilinocarbonothioyl)-4-ethoxybenzamide irreversibly inhibits serine proteases by covalently binding to the active site of the enzyme. It reacts with the serine residue in the active site, forming a stable thioester bond and blocking the protease activity. N-(anilinocarbonothioyl)-4-ethoxybenzamide is selective for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-ethoxybenzamide is used to study the functions of serine proteases in various biological processes. It has been shown to inhibit the activity of coagulation factors, such as thrombin and factor Xa, and fibrinolytic enzymes, such as plasmin and urokinase. N-(anilinocarbonothioyl)-4-ethoxybenzamide has also been shown to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G. In cancer research, N-(anilinocarbonothioyl)-4-ethoxybenzamide is used to inhibit the activity of proteases involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-4-ethoxybenzamide is a widely used serine protease inhibitor in scientific research due to its high specificity and irreversible inhibition. It allows for the isolation and purification of specific proteins by inhibiting the activity of proteases in cell lysates and tissue extracts. However, N-(anilinocarbonothioyl)-4-ethoxybenzamide has some limitations, including its potential toxicity and the possibility of off-target effects. It is important to use N-(anilinocarbonothioyl)-4-ethoxybenzamide at the appropriate concentration and to confirm the specificity of the inhibitor for the target protease.
Direcciones Futuras
There are several future directions for the use of N-(anilinocarbonothioyl)-4-ethoxybenzamide in scientific research. One area of interest is the development of more selective and potent serine protease inhibitors for use in drug discovery. Another area of interest is the study of the roles of serine proteases in various diseases, including cancer, inflammation, and thrombosis. Additionally, the use of N-(anilinocarbonothioyl)-4-ethoxybenzamide in combination with other inhibitors and drugs may provide new insights into the functions of serine proteases in biological processes.
Métodos De Síntesis
N-(anilinocarbonothioyl)-4-ethoxybenzamide is synthesized by the reaction of 4-ethoxybenzoyl chloride with aniline in the presence of a base, followed by the reaction of the resulting product with carbon disulfide and sodium hydroxide. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-4-ethoxybenzamide is a widely used serine protease inhibitor in scientific research. It is used to study the functions of serine proteases in various biological processes, including blood coagulation, fibrinolysis, inflammation, and cancer. N-(anilinocarbonothioyl)-4-ethoxybenzamide is also used to inhibit the activity of proteases in cell lysates and tissue extracts, which allows for the isolation and purification of specific proteins.
Propiedades
IUPAC Name |
4-ethoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-14-10-8-12(9-11-14)15(19)18-16(21)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSYOXNXMJAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(phenylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)


![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)